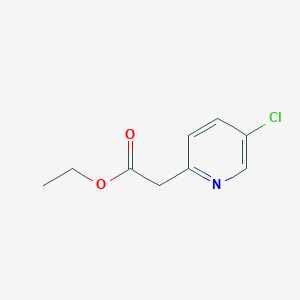

Ethyl 2-(5-chloropyridin-2-YL)acetate

Description

Molecular Architecture and IUPAC Nomenclature

Ethyl 2-(5-chloropyridin-2-yl)acetate is an organic compound characterized by a pyridine ring substituted with a chlorine atom at position 5 and an acetate ester group at position 2. Its IUPAC name reflects the systematic arrangement of substituents: the ethyl ester group is attached to the acetic acid moiety, which is further connected to the 5-chloropyridin-2-yl fragment. The molecular formula C₉H₁₀ClNO₂ and molecular weight 199.63 g/mol confirm its composition.

The structure comprises:

- A pyridine ring with nitrogen at position 1.

- A chlorine atom at position 5, introducing electron-withdrawing effects.

- An acetate ester group at position 2, consisting of a carbonyl-linked ethyl ester.

The SMILES notation CCOC(=O)CC1=NC=C(Cl)C=C1 captures this connectivity. Key identifiers include the CAS number 1060814-82-5 and MDL number MFCD10698594 .

Crystallographic Analysis and Conformational Dynamics

Direct crystallographic data for this compound remain limited, but structural insights can be inferred from analogous pyridine-acetate derivatives. A related compound, ethyl 2-(7-chloro-3-methyl-2-oxo-1,2-dihydroquinoxalin-1-yl)acetate, exhibits a planar quinoxaline moiety with ester groups rotated out of the aromatic plane. For this compound, the pyridine ring likely adopts a planar geometry, with the acetate group positioned orthogonally to minimize steric hindrance.

Conformational dynamics may involve:

- Rotational freedom around the C–C bond linking the pyridine and acetate groups.

- Hydrogen bonding potential through the carbonyl oxygen, though no explicit crystallographic evidence exists.

Further X-ray diffraction studies are required to confirm these hypotheses.

Spectroscopic Profiling

Spectroscopic data for this compound are limited in public repositories, but typical spectral features of related compounds provide a basis for analysis.

Nuclear Magnetic Resonance (NMR)

| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Ethyl ester (CH₃CH₂O–) | 1.3 (CH₃), 4.2 (CH₂) | Quartet, triplet |

| Acetate (CH₂COO–) | 3.5–4.0 (CH₂) | Singlet |

| Pyridine (H-3, H-4, H-6) | 7.2–8.5 (aromatic) | Multiplet |

The deshielded pyridine protons and distinct ethyl ester signals are diagnostic.

Infrared (IR) Spectroscopy

- Carbonyl (C=O) : Strong absorption near 1700–1750 cm⁻¹ .

- C–Cl stretch : Peak around 550–650 cm⁻¹ .

- C–O ester : Stretching at 1250–1300 cm⁻¹ .

Mass Spectrometry

The molecular ion peak at m/z 199.63 confirms the molecular formula. Fragmentation patterns may include loss of ethyl ester groups or pyridine-derived ions.

Thermodynamic Properties

Melting and boiling points for this compound are not explicitly reported in available literature. Its role as a synthetic intermediate suggests moderate volatility and stability under standard conditions.

| Property | Reported Value | Source |

|---|---|---|

| Melting Point | Not documented | |

| Boiling Point | Not documented | |

| Phase Behavior | Likely crystalline |

Solubility Profiling

This compound exhibits differential solubility in polar and nonpolar solvents:

| Solvent | Solubility | Conditions |

|---|---|---|

| Ethanol | High | Room temperature |

| Dimethyl sulfoxide (DMSO) | Moderate | Room temperature |

| Water | Low | Room temperature |

| Hexane | Low | Room temperature |

| Dichloromethane | Moderate | Room temperature |

The ethyl ester group enhances solubility in organic solvents, while the pyridine ring limits aqueous solubility.

Computational Chemistry: DFT-Based Molecular Orbital Analysis

Density Functional Theory (DFT) studies on analogous compounds reveal:

HOMO-LUMO Gaps :

- HOMO (Highest Occupied Molecular Orbital): Localized on the pyridine ring and acetate carbonyl.

- LUMO (Lowest Unoccupied Molecular Orbital): Focused on the electrophilic pyridine and ester carbonyl.

Electron Density Distribution :

- Electron-withdrawing effects of chlorine at position 5 polarize the pyridine ring.

- Electron-donating ethyl ester stabilizes the acetate group through resonance.

Reactivity :

- Nucleophilic attack at the ester carbonyl or pyridine nitrogen.

- Electrophilic substitution at pyridine positions 3, 4, or 6.

While direct DFT data for this compound are unavailable, these trends align with its structural features and reactivity profile.

Structure

2D Structure

Properties

IUPAC Name |

ethyl 2-(5-chloropyridin-2-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO2/c1-2-13-9(12)5-8-4-3-7(10)6-11-8/h3-4,6H,2,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAFCWRXNUIZGKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=NC=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Pharmaceutical Applications

1.1 Anticancer Activity

Ethyl 2-(5-chloropyridin-2-YL)acetate has been studied for its anticancer properties. Research indicates that derivatives of this compound can inhibit the proliferation of cancer cells, particularly in breast cancer models. For instance, certain modifications have shown enhanced cytotoxicity with IC50 values lower than those of standard chemotherapeutic agents.

Case Study: Anticancer Efficacy

A recent study evaluated various derivatives of this compound against breast cancer cell lines. The results demonstrated that specific modifications significantly increased cytotoxicity, indicating a promising avenue for anticancer drug development.

1.2 Anti-inflammatory Properties

The compound also exhibits anti-inflammatory effects. Its derivatives have been explored for their ability to modulate inflammatory pathways, which could lead to new treatments for inflammatory diseases.

1.3 Antimicrobial Activity

this compound has shown potential as an antimicrobial agent, particularly against Trypanosoma and Plasmodium species. In vitro tests revealed significant antitrypanosomal activity, with effective concentrations inhibiting Trypanosoma brucei growth by over 80% within 48 hours .

Agrochemical Applications

In the agrochemical industry, this compound serves as an intermediate in the synthesis of herbicides, fungicides, and insecticides. Its unique chloropyridinyl structure enhances its reactivity and effectiveness in agricultural applications .

Chemical Industry Applications

The compound is also utilized in the production of various chemicals, including dyes and pigments. Its stability and high purity (not less than 98%) make it suitable for long-term storage and diverse applications in chemical synthesis .

Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Anticancer | Inhibits cancer cell proliferation; effective against breast cancer models. |

| Anti-inflammatory | Modulates inflammatory pathways; potential for treating inflammatory diseases. |

| Antimicrobial | Exhibits significant activity against Trypanosoma species; potential applications in treating infectious diseases. |

Mechanism of Action

The mechanism by which Ethyl 2-(5-chloropyridin-2-YL)acetate exerts its effects depends on its specific application. For instance, in the synthesis of anticoagulant drugs, it acts as a precursor that undergoes further chemical transformations to produce active pharmaceutical ingredients that inhibit blood clot formation by targeting specific enzymes or receptors.

Comparison with Similar Compounds

Substituent Effects: Chloro vs. Methyl/Fluoro Groups

Ethyl 2-(5-methylpyridin-2-yl)acetate (1b) and ethyl 2-(4-methylpyridin-2-yl)acetate (1c) are methyl-substituted analogs. Key differences include:

- Yields : Methyl-substituted derivatives exhibit higher yields (59% for 1b, 54% for 1c) compared to the chloro analog (22%) . This disparity likely arises from the electron-withdrawing nature of the chloro group, which may impede catalytic steps in synthesis.

- Polarity : The Rf values (1b: 0.21, 1c: 0.40 vs. 1d: 0.50) indicate that the chloro substituent increases polarity relative to methyl groups. The 5-chloro configuration in 1d further enhances polarity compared to 4-methyl in 1c.

Ethyl 2-(5-fluoro-6-methyl-2-pyridyl)acetate (CAS: 1393566-89-6) introduces a fluoro substituent and a methyl group. Fluorine’s higher electronegativity but smaller steric footprint compared to chlorine may enhance metabolic stability in drug candidates while maintaining similar electronic effects .

Heterocyclic Core Variations

Ethyl 2-(4-chloro-2-(methylthio)pyrimidin-5-yl)acetate (CAS: NSC 165400) replaces the pyridine ring with a pyrimidine system. The pyrimidine core, combined with a methylthio group, creates a distinct electronic environment. Methylthio is a strong electron donor, contrasting with the electron-withdrawing chloro group in 1d. Such differences influence reactivity in cross-coupling reactions .

Ethyl 2-(5-bromo-3-ethyl-sulfinyl-1-benzofuran-2-yl)acetate (CAS: C₁₄H₁₅BrO₄S) features a benzofuran ring with bromine and sulfinyl substituents. The fused aromatic system increases molecular rigidity and stability through π-π interactions, as evidenced by its crystalline structure . Bromine’s larger atomic size compared to chlorine may slow substitution reactions but enhance halogen bonding in crystal packing.

Pharmacologically Relevant Derivatives

Ethyl 2-[(5-chloropyridin-2-yl)amino]-2-oxoacetate hydrochloride (CAS: 1243308-37-3) is a structurally related intermediate in the synthesis of Edoxaban, an anticoagulant. The addition of an amino-oxoacetate group introduces hydrogen-bonding capability, critical for binding to factor Xa in drug-target interactions . In contrast, the ester group in 1d offers reactivity for further derivatization, such as hydrolysis to carboxylic acids.

Physicochemical Properties

| Compound | Physical State | Rf Value (PE/EA) | Molecular Weight | Key Substituents |

|---|---|---|---|---|

| Ethyl 2-(5-chloropyridin-2-yl)acetate | Colorless liquid | 0.50 (5:1) | 199.63 g/mol | 5-Cl, pyridine |

| Ethyl 2-(5-methylpyridin-2-yl)acetate | Yellow liquid | 0.21 (5:1) | 179.22 g/mol | 5-CH₃, pyridine |

| Ethyl 2-(4-methylpyridin-2-yl)acetate | Colorless liquid | 0.40 (2:1) | 179.22 g/mol | 4-CH₃, pyridine |

| Ethyl 2-(5-fluoro-6-methyl-2-pyridyl)acetate | Not reported | N/A | 197.21 g/mol | 5-F, 6-CH₃, pyridine |

Biological Activity

Ethyl 2-(5-chloropyridin-2-yl)acetate is a compound of increasing interest in pharmaceutical research due to its potential biological activities. This article provides an overview of its synthesis, biological activities, and relevant research findings.

Chemical Structure and Synthesis

This compound has the molecular formula C9H10ClN2O2. The synthesis typically involves the reaction of 5-chloropyridine-2-amine with ethyl bromoacetate in the presence of a base like potassium carbonate. This reaction is commonly conducted in organic solvents such as dimethylformamide (DMF) under reflux conditions, allowing for efficient conversion to the desired product.

Biological Activity

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound. It has shown activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The compound's mechanism of action is believed to involve inhibition of key enzymatic processes within bacterial cells, although specific targets remain to be fully elucidated .

Enzyme Inhibition

The compound serves as a valuable intermediate in synthesizing various enzyme inhibitors. For instance, it has been investigated for its role in developing anticoagulant drugs, particularly those targeting factor Xa, which is crucial in the coagulation cascade. This compound derivatives have demonstrated significant inhibitory activity in preclinical models .

Case Studies and Research Findings

- Antibacterial Activity : A study evaluated several derivatives of this compound, revealing that certain modifications enhanced its antibacterial efficacy against multi-drug resistant strains. The most potent derivative exhibited an IC50 value of approximately 20 µM against E. coli .

- Anticoagulant Development : Research on this compound as a precursor for anticoagulant drugs showed promising results, with derivatives exhibiting effective inhibition of factor Xa in vitro. This positions this compound as a crucial building block in drug development for thromboembolic disorders .

- Toxicity Assessments : Toxicity studies have indicated that while some derivatives exhibit strong biological activity, they also require careful evaluation for cytotoxic effects on human cell lines. For instance, preliminary assessments showed that certain concentrations led to reduced cell viability, necessitating further investigation into their safety profiles .

Comparative Analysis of Similar Compounds

| Compound Name | Antimicrobial Activity | Enzyme Inhibition | Toxicity Level |

|---|---|---|---|

| This compound | Moderate | High | Moderate |

| Ethyl 2-(5-bromopyridin-2-yl)acetate | Low | Moderate | Low |

| Ethyl 2-(5-fluoropyridin-2-yl)acetate | High | High | Moderate |

This table summarizes the biological activities and toxicity levels of this compound compared to similar compounds. The presence of chlorine versus bromine or fluorine significantly influences both antimicrobial activity and enzyme inhibition potential.

Preparation Methods

Direct Esterification Route

- Starting Material: 5-chloropyridine-2-carboxylic acid

- Process: The carboxylic acid is esterified with ethanol under acidic catalysis (e.g., sulfuric acid) to form ethyl 5-chloropyridine-2-carboxylate.

- Conditions: Reflux with ethanol and acid catalyst for several hours ensures complete esterification.

- Outcome: Formation of the ethyl ester intermediate.

Alkylation via Nucleophilic Substitution

- Starting Material: 5-chloropyridin-2-yl derivatives such as 5-chloropyridin-2-amine or 5-chloropyridin-2-carboxylic acid derivatives.

- Reaction: The nucleophilic substitution of an appropriate leaving group (e.g., halide) with ethyl acetate or ethyl bromoacetate under basic conditions (e.g., sodium ethoxide or triethylamine) leads to the formation of this compound.

- Conditions: Reflux or controlled temperature (25–80°C) in solvents like ethanol or dichloromethane.

- Catalysts: Bases such as triethylamine or sodium ethoxide facilitate the reaction.

Alternative Synthesis via Oxalate Ester Intermediate

- Starting Material: 2-amino-5-chloropyridine

- Reagent: Ethyl chlorooxoacetate

- Catalyst: Anhydrous sodium acetate

- Solvent: Dichloromethane

- Conditions: The reaction is conducted at low temperature (-5 to 10°C) over 14 hours.

- Workup: After reaction completion, pH adjustment and extraction yield N-(5-chloropyridin-2-yl)oxalamic acid ethyl ester with high yield (92.2%) and purity (99.55%). This intermediate can be further transformed into this compound through subsequent steps.

Industrial Preparation Methods

Industrial synthesis of this compound involves scaling up laboratory methods with emphasis on process optimization for yield, purity, and safety.

- Continuous Flow Reactors: Used to ensure efficient mixing and precise control of reaction parameters such as temperature, pressure, and reactant concentration.

- Automated Monitoring: Systems control reaction time and conditions to minimize by-products and maximize yield.

- Purification: Crystallization and chromatographic techniques are employed to achieve pharmaceutical-grade purity.

- Batch Reactors: Large-scale batch reactors are common for initial esterification and substitution reactions, often under inert atmospheres to prevent side reactions.

Detailed Reaction Scheme and Data Table

Research Findings and Notes on Reaction Optimization

- Temperature Control: Maintaining low temperatures during addition of reactive reagents (e.g., ethyl chlorooxoacetate) prevents side reactions and decomposition.

- Base Selection: Organic bases like triethylamine are preferred for nucleophilic substitution to neutralize generated acids and drive the reaction forward.

- Solvent Choice: Dichloromethane and ethanol are commonly used solvents due to their ability to dissolve reactants and facilitate reaction kinetics.

- Purification: Use of extraction, crystallization, and filtration steps are critical for isolating high-purity product, especially in industrial settings.

- Yield Optimization: Reaction times of 14 hours or more and controlled reagent addition rates improve yields and product consistency.

Q & A

Q. What are the common synthetic routes for Ethyl 2-(5-chloropyridin-2-yl)acetate?

Methodological Answer: this compound is synthesized via catalytic methods. One validated approach involves dual gold/silver catalysis:

- Reaction Conditions : 0.10 mmol substrate, 5 mol% Ph3PAuNTf2, 5 mol% AgNTf2, and 20 mol% Phen in CH3CN at 50°C for 24 hours .

- Yield : 22%, with purity confirmed by <sup>1</sup>H NMR and TLC (Rf = 0.50 in PE/EA = 5/1) .

- Alternative Routes : Acid-catalyzed esterification of pyridine derivatives, though specific protocols require further validation from peer-reviewed studies.

Q. How is this compound characterized spectroscopically?

Methodological Answer: Key characterization techniques include:

- <sup>1</sup>H NMR : Peaks for the pyridine ring (δ ~8.3–7.5 ppm) and ethyl ester groups (δ ~4.2 ppm for –OCH2– and δ ~1.3 ppm for –CH3) .

- HRMS : Calculated m/z matches experimental values (e.g., [M+H]<sup>+</sup> for derivatives) .

- IR : Stretching frequencies for ester C=O (~1740 cm<sup>-1</sup>) and aromatic C–Cl bonds (~700 cm<sup>-1</sup>) .

Advanced Research Questions

Q. How can reaction yields for this compound synthesis be optimized?

Methodological Answer: The low yield (22%) in catalytic synthesis suggests optimization via:

- Design of Experiments (DoE) : Vary catalyst ratios (Au/Ag), solvent polarity, and temperature.

- Mechanistic Insights : Investigate side reactions (e.g., dehalogenation or ester hydrolysis) using LC-MS or <sup>19</sup>F NMR for halogen tracking.

- Alternative Catalysts : Test N-heterocyclic carbene (NHC) ligands to stabilize reactive intermediates.

Q. What role does this compound play in pharmaceutical synthesis?

Methodological Answer: This compound is a key intermediate in anticoagulant drug synthesis:

Q. How can contradictions in spectroscopic data for this compound be resolved?

Methodological Answer:

- Cross-Validation : Compare <sup>13</sup>C NMR shifts with density functional theory (DFT) calculations .

- X-ray Crystallography : Employ SHELXL for structural refinement (e.g., space group determination and hydrogen bonding analysis) .

- Batch Consistency : Analyze multiple synthetic batches using GC-MS to identify impurities (>95% purity threshold) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.